Neocarzinostatin
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Overview
Description
Neocarzinostatin is a macromolecular chromoprotein enediyne antitumor antibiotic secreted by the bacterium Streptomyces macromomyceticus . It consists of two parts: a labile chromophore and a 113 amino acid protein to which the chromophore is tightly and non-covalently bound . The chromophore is a potent DNA-damaging agent, while the protein component stabilizes the chromophore and facilitates its delivery to target DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of neocarzinostatin involves a gene cluster that includes two separate iterative type I polyketide synthase and deoxy sugar biosynthetic pathways . The first type I polyketide synthase gene, NcsE, codes for the enediyne moiety .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces macromomyceticus under controlled conditions to optimize the yield of the antibiotic . The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Neocarzinostatin undergoes several types of chemical reactions, including:
Reduction: The epoxide ring in the chromophore can be opened under reductive conditions present in cells.
Substitution: The chromophore can undergo nucleophilic substitution reactions, particularly involving thiols.
Common Reagents and Conditions:
Thiol Compounds: Used to activate the chromophore and induce DNA cleavage.
Reducing Agents: Such as sodium borohydride, used to open the epoxide ring.
Major Products Formed:
Biradical Species: Formed during the Bergman cyclization, which subsequently cleaves DNA.
DNA Strand Breaks: Resulting from the interaction of the biradical species with DNA.
Scientific Research Applications
Neocarzinostatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enediyne antibiotics and their interactions with DNA.
Biology: Employed in research to understand DNA damage and repair mechanisms.
Medicine: Clinically used as an antitumor antibiotic, particularly in the treatment of liver cancer in Japan.
Mechanism of Action
Neocarzinostatin exerts its effects through the following mechanism:
DNA Cleavage: The biradical species abstracts hydrogen atoms from the deoxyribose sugar in DNA, resulting in strand cleavage.
Molecular Targets: The primary molecular target is DNA, where the chromophore induces oxidative damage and strand breaks.
Pathways Involved: The activation of this compound involves the thiol-dependent and thiol-independent pathways, both leading to the formation of reactive species that cleave DNA.
Comparison with Similar Compounds
Neocarzinostatin is unique among enediyne antibiotics due to its specific structure and mechanism of action. Similar compounds include:
Kedarcidin: Another chromoprotein antibiotic with a similar enediyne core structure.
Esperamicin: An enediyne antibiotic with a different mechanism of DNA cleavage.
Dynemicin: A hybrid enediyne antibiotic with both anthraquinone and enediyne moieties.
This compound stands out due to its high affinity for DNA and its potent DNA-damaging activity, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C35H35NO12 |
---|---|
Molecular Weight |
661.6 g/mol |
IUPAC Name |
[(4S,6R,11R,12R)-11-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4R)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3/t17-,21?,24-,25-,26-,28-,29+,30-,31-,33-,35+/m1/s1 |
InChI Key |
BLXZMHNVKCEIJX-PNKAXBHOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
Synonyms |
Neocarzinostatin Zinostatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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